ゲラニルカプロエート

概要

説明

Geranyl hexanoate is a colorless liquid with a pleasant floral or fruity rose aroma . It is insoluble in water but soluble in organic solvents .

Synthesis Analysis

Geranyl hexanoate can be synthesized through microwave-assisted enzymatic synthesis in solvent-free systems . The process variables were optimized for the synthesis of geranyl acetoacetate, achieving 85% conversion after 60 min using a 1:5 substrates molar ratio (ester to geraniol), 80 °C and 8.4% of Lipozyme 435 lipase without removal of the co-produced methanol . A 95% conversion was reached after 30 min using 1:6 substrates molar ratio, 70 °C and 7% lipase in the presence of 5Å molecular sieves for the methanol capture .

Molecular Structure Analysis

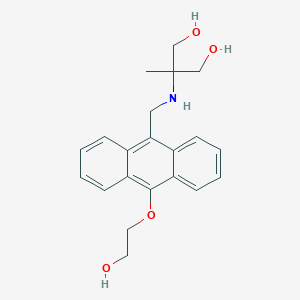

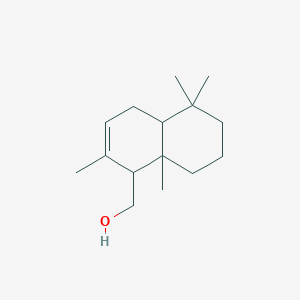

The molecular structure of Geranyl hexanoate is similar to that of Geraniol . Geraniol is a monoterpenoid and an alcohol, and it is the primary component of citronella oil and is a primary component of rose oil and palmarosa oil .

Chemical Reactions Analysis

Geranyl hexanoate can be synthesized through microwave-assisted enzymatic synthesis . The reaction conditions include a molar ratio of 1:3, 70 °C, 7% of enzyme amount, and 5Å MS .

Physical And Chemical Properties Analysis

Geranyl hexanoate is a colorless liquid but commercial samples can appear yellowish . It has low solubility in water, but it is soluble in common organic solvents .

科学的研究の応用

フレーバーとフレグランス

ゲラニルカプロエートは、心地よい花の香りとフルーティーなノートを持つことから、フレーバーやフレグランス業界で使用されています。 ワックス状のバラのニュアンスを伴うゼラニウムのような香りを与え、さまざまな香水や食品フレーバーの用途に適しています .

タンパク質プレニル化

生化学の分野では、ゲラニルカプロエートはタンパク質プレニル化に関与している可能性があります。タンパク質プレニル化とは、ファルネシルやゲラニルゲラニルなどの脂質基がタンパク質に付加される翻訳後修飾であり、細胞膜へのタンパク質の固定化を促進します .

フェロモン研究

ゲラニルヘキサノエートは、クワガタムシの一種である Agriotes sordidus などの特定の昆虫種のフェロモン腺抽出物で確認されています。 フェロモンによって引き起こされる種間効果や行動を理解するために、昆虫学的研究で使用されています .

マイクロ波支援酵素合成

グリーンケミストリーの研究では、ゲラニルヘキサノエートを含むエステルのマイクロ波支援酵素合成が検討されています。 この方法は、さまざまなゲラニオールエステルを製造するための効率的で環境に優しい方法と考えられています .

抗がん研究

ゲラニルカプロエートの抗がん特性に関する特定の研究は容易に入手できませんが、ゲラニルアセテートなどの関連化合物は、前臨床研究で抗がん効果の可能性を示しており、ゲラニルカプロエートについても研究の可能性を示唆しています .

害虫駆除

研究の進歩により、強い香りを持ち、効果的な昆虫忌避剤として機能するゲラニル化合物を害虫駆除に使用する取り組みが進められています。 この用途は、ゲラニルカプロエートの類似した特性から、ゲラニルカプロエートにも及ぶ可能性があります .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Future research directions should point to the application of plant biotechnology with a significant role in conservation strategy and to stimulate commercial interest . Geranyl hexanoate shows some activity as an aggregation pheromone , suggesting potential applications in pest management strategies.

作用機序

Geranyl caproate, also known as geranyl hexanoate, is a natural compound found in various plants and is commonly used in the flavor and fragrance industries . This article will explore the mechanism of action of geranyl caproate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that geranyl compounds, in general, have shown potential anticancer properties . More research is needed to identify the specific molecular targets of geranyl caproate.

Mode of Action

The exact mode of action of geranyl caproate remains unclear due to the lack of comprehensive studies. Geraniol, a related compound, has been found to inhibit the activities of alanine aminotransferase and aspartate aminotransferase in serum

Biochemical Pathways

Geranyl caproate is part of the terpenoid class of compounds, which are synthesized from the isoprenoid pathway . The biosynthesis of geranyl caproate likely involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form geranyl pyrophosphate, which is then esterified with hexanoic acid to form geranyl caproate .

Pharmacokinetics

Geraniol, a related compound, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties of geranyl caproate may differ from those of geraniol due to differences in their chemical structures.

Result of Action

Geranyl compounds have been found to exhibit anticancer activity . Geranyl caproate may have similar effects, but more research is needed to confirm this.

生化学分析

Biochemical Properties

Geranyl Caproate is synthesized from geranyl diphosphate (GPP) via a series of enzymatic reactions . The enzymes involved in this process are part of the fatty acid biosynthesis (FAB) pathway . Geranyl Caproate interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Geranyl Caproate has been shown to exhibit significant anticancer activity against certain cancer cell lines . It influences cell function by inducing apoptosis, DNA damage, and cell cycle arrest .

Molecular Mechanism

The molecular mechanism of Geranyl Caproate’s action involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Geranyl Caproate has been shown to have a significant impact on cellular function over time . It has been observed that the effects of Geranyl Caproate can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of Geranyl Caproate in animal models, related compounds have been studied. For instance, Geranyl Acetate has been shown to exhibit anticancer effects in animal models, with the effects varying depending on the dosage

Metabolic Pathways

Geranyl Caproate is involved in various metabolic pathways. It is synthesized from geranyl diphosphate (GPP), which is part of the mevalonate pathway . Geranyl Caproate can interact with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

特性

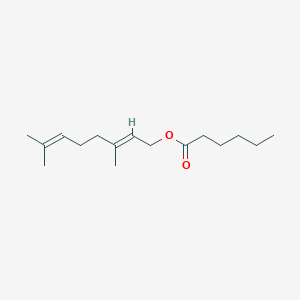

| { "Design of the Synthesis Pathway": "Geranyl hexanoate can be synthesized through esterification reaction between geraniol and hexanoic acid in the presence of a catalyst.", "Starting Materials": [ "Geraniol", "Hexanoic acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Combine geraniol and hexanoic acid in a round-bottom flask.", "Add a catalytic amount of sulfuric acid to the flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Extract the product with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system.", "Collect the pure product as a colorless liquid." ] } | |

CAS番号 |

10032-02-7 |

分子式 |

C16H28O2 |

分子量 |

252.39 g/mol |

IUPAC名 |

[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |

InChI |

InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |

InChIキー |

ARVSCQUZFFSNKF-QINSGFPZSA-N |

異性体SMILES |

CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |

SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

正規SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

沸点 |

98.00 °C. @ 1.00 mm Hg |

密度 |

0.890 (15.5°) |

その他のCAS番号 |

68310-59-8 10032-02-7 |

物理的記述 |

Liquid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

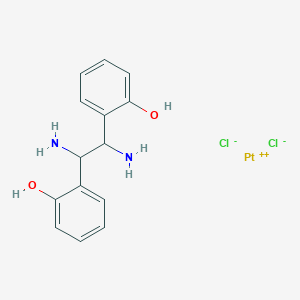

![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)